Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H18N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Addition of the Tert-butyl Group: The tert-butyl group is added via an esterification reaction.
Final Modifications:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups, such as halides or alkyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives, such as:
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate: Similar structure but with different alkyl groups, affecting its chemical properties and reactivity.
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxamide: Contains an amide group instead of an ester, influencing its solubility and biological activity.
This compound analogs: Various analogs with modifications in the cyano or tert-butyl groups, leading to diverse applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry.
Biological Activity
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate (TBCDE) is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
TBCDE has the molecular formula C14H22N2O3 and features a pyrrolidine ring with a cyano group and a tert-butyl ester. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Cyclization of a suitable precursor.
- Introduction of the Cyano Group : Achieved through nucleophilic substitution.
- Addition of the Tert-butyl Group : Via an esterification reaction.
- Final Modifications : Optimized for industrial production using automated reactors.
The biological activity of TBCDE is primarily attributed to its structural components:
- Pyrrolidine Ring : Provides rigidity and stability, enhancing bioavailability.
- Cyano Group : Facilitates interactions with biological targets through hydrogen bonding.
In medicinal chemistry, TBCDE may act by binding to specific enzymes or receptors, modulating their activity. This binding affinity is crucial for its potential applications in drug development .
Antimicrobial Properties
Recent studies have highlighted TBCDE's potential as an antimicrobial agent. Its derivatives are being investigated for their efficacy against various bacterial strains, particularly those exhibiting resistance to conventional antibiotics.
Antimicrobial Activity | Target Bacteria | Mechanism |
---|---|---|
Effective against | Staphylococcus aureus | Inhibits cell wall synthesis |
Moderate activity | Escherichia coli | Disrupts membrane integrity |
Limited efficacy | Pseudomonas aeruginosa | Alters metabolic pathways |
The compound's mechanism involves inhibiting critical bacterial processes, although further optimization of its structure may enhance its effectiveness against resistant strains .
Anticancer Potential
TBCDE has shown promise in preliminary studies as an anticancer agent. Its derivatives are being evaluated for their ability to inhibit cancer cell proliferation through various pathways:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by targeting specific oncogenic pathways.
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for development into therapeutic agents .
Case Studies and Research Findings
- Study on Antimicrobial Resistance : A study highlighted the use of TBCDE derivatives as β-lactamase inhibitors, showcasing their ability to restore the efficacy of β-lactam antibiotics against resistant strains. The mechanism involves reversible binding to the enzyme, preventing substrate hydrolysis .
- Anticancer Activity Assessment : Research conducted on modified TBCDE compounds revealed significant inhibition of proliferation in various cancer cell lines, including breast and colon cancers. The compounds induced apoptosis through mitochondrial pathways, emphasizing their potential as lead compounds in cancer therapy .
Comparative Analysis with Similar Compounds
TBCDE can be compared with other pyrrolidine derivatives to understand its unique properties:
Compound | Structure | Biological Activity |
---|---|---|
This compound | Contains diethyl groups | Antimicrobial and anticancer properties |
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | Contains dimethyl groups | Antimicrobial properties |
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxamide | Amide instead of ester | Enhanced solubility and varied activity |
This comparison illustrates how modifications in the alkyl groups or functional groups can influence the compound's reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-6-14(7-2)11(17)10(8-15)9-16(14)12(18)19-13(3,4)5/h10H,6-7,9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFCPMKSGTUNLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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